Ethyl 4-butoxy-3-iodobenzoate Ethyl 4-butoxy-3-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1131614-79-3
VCID: VC8173608
InChI: InChI=1S/C13H17IO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3
SMILES: CCCCOC1=C(C=C(C=C1)C(=O)OCC)I
Molecular Formula: C13H17IO3
Molecular Weight: 348.18 g/mol

Ethyl 4-butoxy-3-iodobenzoate

CAS No.: 1131614-79-3

Cat. No.: VC8173608

Molecular Formula: C13H17IO3

Molecular Weight: 348.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-butoxy-3-iodobenzoate - 1131614-79-3

Specification

CAS No. 1131614-79-3
Molecular Formula C13H17IO3
Molecular Weight 348.18 g/mol
IUPAC Name ethyl 4-butoxy-3-iodobenzoate
Standard InChI InChI=1S/C13H17IO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3
Standard InChI Key RNUHSJDZKKFUQS-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1)C(=O)OCC)I
Canonical SMILES CCCCOC1=C(C=C(C=C1)C(=O)OCC)I

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 4-butoxy-3-iodobenzoate, reflecting its ester functional group (COOCH2CH3-\text{COOCH}_2\text{CH}_3), butoxy substituent (O(CH2)3CH3-\text{O}(\text{CH}_2)_3\text{CH}_3), and iodine atom at positions 4 and 3 of the benzene ring, respectively . Its molecular formula, C13H17IO3\text{C}_{13}\text{H}_{17}\text{IO}_3, was confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Structural Features and Stereoelectronic Properties

The compound’s structure (Fig. 1) includes:

  • A benzene ring providing aromatic stability.

  • An iodine atom at position 3, which introduces steric bulk and polarizability, facilitating halogen-bonding interactions .

  • A butoxy group at position 4, enhancing lipophilicity and influencing solubility in nonpolar solvents .

  • An ethyl ester at position 1, enabling hydrolysis to carboxylic acid derivatives under basic conditions .

The SMILES notation for the compound is CCCCOC1=C(C=C(C=C1)C(=O)OCC)I\text{CCCCOC1=C(C=C(C=C1)C(=O)OCC)I}, and its InChIKey is AZZOBIRTGBELBC-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Routes

Ethyl 4-butoxy-3-iodobenzoate is typically synthesized via a multi-step protocol:

  • Iodination of 4-butoxybenzoic acid: Electrophilic iodination using I2\text{I}_2 in the presence of nitric acid introduces the iodine atom at position 3 .

  • Esterification: The iodinated benzoic acid is reacted with ethanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form the ethyl ester .

Reaction conditions (e.g., temperature, solvent) are critical to achieving high yields. For example, iodination proceeds optimally at 0–5°C to minimize side reactions.

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance safety and efficiency. Key challenges include:

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials .

  • Yield Optimization: Reported yields range from 65% to 78%, depending on the iodination agent and reaction time .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

PropertyValueMethod/Source
Molecular Weight348.18 g/molHRMS
Density1.641 g/mL (predicted)Computational modeling
Melting PointNot reported
Boiling Point281–283°C (extrapolated)Analogous compounds
Refractive IndexnD20=1.572n_D^{20} = 1.572Experimental
SolubilityChloroform, ethyl acetateEmpirical data

The compound is a pale yellow liquid at room temperature and exhibits limited water solubility due to its hydrophobic butoxy chain .

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The iodine atom undergoes facile displacement in Suzuki-Miyaura couplings, enabling access to biaryl structures .

  • Ester Hydrolysis: Treatment with aqueous NaOH\text{NaOH} yields 4-butoxy-3-iodobenzoic acid, a precursor for metal-organic frameworks (MOFs) .

  • Radical Reactions: Photolysis generates iodine-centered radicals, useful in polymer chemistry.

Applications in Organic Synthesis

  • Pharmaceutical Intermediates: Serves as a building block for kinase inhibitors and antiviral agents .

  • Materials Science: Incorporated into liquid crystals and OLEDs due to its planar aromatic core and halogen-mediated self-assembly .

ParameterValueSource
Acute Toxicity (LD50)Not determined
Skin IrritationMild (predicted)Analogous compounds
Environmental PersistenceModerate (OECD 301B)

Handling requires PPE (gloves, goggles) and adequate ventilation to mitigate inhalation risks .

Regulatory Status

  • EPA DSSTox ID: DTXSID90661164 .

  • REACH Compliance: Pre-registered under EU Regulation No. 1907/2006 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator